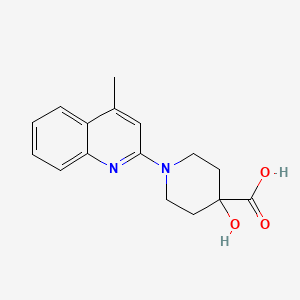

![molecular formula C13H13NO4S2 B5500914 3-[(2-噻吩磺酰基)氨基]苯甲酸乙酯 CAS No. 849409-89-8](/img/structure/B5500914.png)

3-[(2-噻吩磺酰基)氨基]苯甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of ethyl 3-[(2-thienylsulfonyl)amino]benzoate involves complex chemical reactions. A study by Koca et al. (2014) elaborates on a similar compound's synthesis using elemental analyses, IR, Raman, NMR, and X-ray diffraction methods, providing insights into the methodologies that might be applicable to ethyl 3-[(2-thienylsulfonyl)amino]benzoate (İ. Koca, Y. Sert, M. Gümüş, İ. Kani, Ç. Çırak, 2014).

Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed using spectroscopic methods and theoretical calculations. For example, the study by Abdullmajed et al. (2021) on derived Schiff base compounds from ethyl-4-amino benzoate, which involves DFT calculations and spectroscopic methods, could provide a model for analyzing the molecular structure of ethyl 3-[(2-thienylsulfonyl)amino]benzoate (Hasanain A. Abdullmajed, H. Sultan, R. H. Al-Asadi, Q. M. Hassan, Asaad A. Ali, C. A. Emshary, 2021).

Chemical Reactions and Properties

Chemical reactions and properties of ethyl 3-[(2-thienylsulfonyl)amino]benzoate can be understood by studying similar compounds. For instance, the research on kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate by Di Loreto et al. (2002) offers valuable insights into the reaction mechanisms and properties of such compounds (H. Di Loreto, J. Czarnowski, M. dos Santos Afonso, 2002).

Physical Properties Analysis

The physical properties of ethyl 3-[(2-thienylsulfonyl)amino]benzoate, such as solubility, melting point, and crystal structure, can be studied through X-ray crystallography and other physical characterization techniques. A relevant example is the study by Manolov et al. (2012), which discusses the crystal structure of a similar compound (I. Manolov, B. Morgenstern, K. Hegetschweiler, 2012).

Chemical Properties Analysis

Analyzing the chemical properties, such as reactivity and stability, requires experimental studies on the compound itself or closely related compounds. The study by Parvez et al. (1996) on 2,3-Bis(ethylsulfonyl)benzo[b]thiophene can provide an understanding of the chemical behavior of sulfonate groups in similar molecular structures (M. Parvez, S. Mesher, P. Clark, 1996).

科学研究应用

抗凝作用

3-[(2-噻吩磺酰基)氨基]苯甲酸乙酯通过抑制凝血酶的凝血活性,表现出显着的抗凝特性。它竞争性地抑制凝血酶和因子 Xa 与合成底物的分解反应,显示出在不受到抗凝血酶 III 或肝素影响的情况下预防血凝块的治疗潜力 (Ohno 等人,1980)。

化学合成和转化

该化合物参与复杂的化学反应,例如苯甲酸乙酯硫代碳酰肼通过氧化和还原过程转化为各种衍生物。这些反应突出了其在合成结构复杂的天然产物和药物中的效用,展示了其在有机合成中的多功能性 (Postovskii 等人,1977)。

药理学特征

在药理学研究中,3-[(2-噻吩磺酰基)氨基]苯甲酸乙酯的衍生物,如 SAR150640,已被描述为强效且选择性的 β3-肾上腺素受体激动剂。这突出了其在治疗早产中的潜在应用,通过抑制子宫收缩而不会对心率或血压产生显着影响,标志着产科治疗学的重大进步 (Croci 等人,2007)。

有机化学中的自由基烯化

该化合物用于 C(sp3)–H 键的自由基烯化,这是有机化学中合成磺酰烯烃的重要反应。这个过程对于延长碳骨架和创建复杂的分子非常重要,对于开发新药和材料至关重要 (Amaoka 等人,2014)。

反应的动力学和机理

研究了涉及 3-[(2-噻吩磺酰基)氨基]苯甲酸乙酯衍生物的反应的动力学和机理,例如 2-(氨基磺酰基)苯甲酸乙酯环化为糖精,以了解反应途径并优化工业合成过程的条件。这项研究对于提高化学制造的效率和可持续性至关重要 (Di Loreto 等人,2002)。

属性

IUPAC Name |

ethyl 3-(thiophen-2-ylsulfonylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4S2/c1-2-18-13(15)10-5-3-6-11(9-10)14-20(16,17)12-7-4-8-19-12/h3-9,14H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIFEZHDBFOABA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701201266 |

Source

|

| Record name | Benzoic acid, 3-[(2-thienylsulfonyl)amino]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701201266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

849409-89-8 |

Source

|

| Record name | Benzoic acid, 3-[(2-thienylsulfonyl)amino]-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849409-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-[(2-thienylsulfonyl)amino]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701201266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

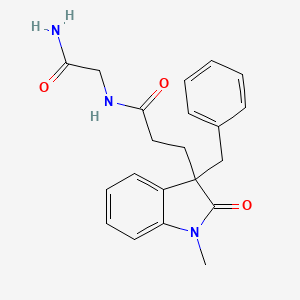

![N~1~-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-L-threoninamide hydrochloride](/img/structure/B5500834.png)

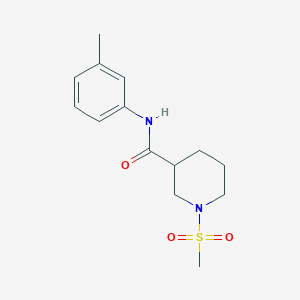

![6-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5500856.png)

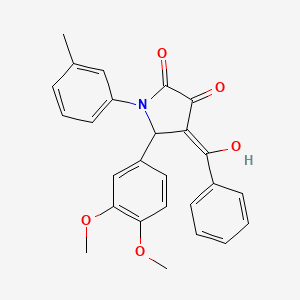

![3-bromo-4-[(3-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B5500862.png)

![4-{[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5500865.png)

![4-fluoro-N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5500882.png)

![4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B5500887.png)

![1-(4-chlorophenyl)-3-{[3-(1-hydroxyethyl)phenyl]amino}-2-propen-1-one](/img/structure/B5500895.png)

![methyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5500906.png)

![1-[(4-chloro-2-methylphenoxy)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5500933.png)

![4-{2-(benzoylamino)-3-[(2-hydroxyethyl)amino]-3-oxo-1-propen-1-yl}phenyl 4-methylbenzenesulfonate](/img/structure/B5500934.png)